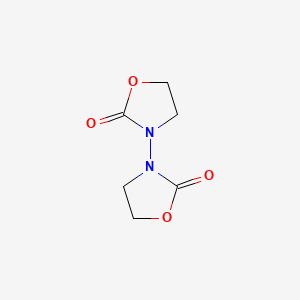
3,3'-bi-1,3-Oxazolidine-2,2'-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-bi-1,3-Oxazolidine-2,2’-dione is a heterocyclic compound with the molecular formula C6H8N2O4 and a molecular weight of 172.1387 g/mol It is characterized by the presence of two oxazolidine rings, which are five-membered rings containing both nitrogen and oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-bi-1,3-Oxazolidine-2,2’-dione typically involves the reaction of 1,2-amino alcohols with aldehydes or ketones. One common method is the metal-free domino annulation/Mannich reaction, which involves the cyclization and decarboxylative coupling of 1,2-amino alcohols, formaldehyde, and aryl- or alkylpropiolic acids . This reaction is carried out under mild conditions and yields the target product in good to excellent yields.
Industrial Production Methods: Industrial production of 3,3’-bi-1,3-Oxazolidine-2,2’-dione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions: 3,3’-bi-1,3-Oxazolidine-2,2’-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while reduction can produce alcohol derivatives.
科学的研究の応用
3,3’-bi-1,3-Oxazolidine-2,2’-dione has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of polymers, coatings, and adhesives due to its ability to form stable cross-linked structures.
作用機序
The mechanism of action of 3,3’-bi-1,3-Oxazolidine-2,2’-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active site residues, leading to inhibition or activation of the target enzyme. Additionally, its unique structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity.
類似化合物との比較
Oxazolidinones: These are structurally related compounds that contain a five-membered ring with both nitrogen and oxygen atoms.
Spirooxazolidines: These compounds have a spirocyclic structure and are used in the synthesis of pharmaceuticals and agrochemicals.
Mono- and Polycyclic Oxazolidines: These derivatives are used as intermediates in organic synthesis and have various biological activities.
Uniqueness: 3,3’-bi-1,3-Oxazolidine-2,2’-dione is unique due to its bis-oxazolidine structure, which imparts distinct chemical and physical properties
生物活性
3,3'-bi-1,3-Oxazolidine-2,2'-dione is a compound belonging to the oxazolidinone class, which is known for its diverse biological activities, particularly in antimicrobial applications. This article delves into the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characteristics
This compound can be synthesized through various chemical pathways involving the condensation of appropriate amines and carbonyl compounds. The structural integrity of oxazolidinones is crucial for their biological activity. The oxazolidinone ring system contributes to their ability to interact with bacterial ribosomes, thereby inhibiting protein synthesis.
Biological Activity Overview
The biological activity of this compound primarily includes:
- Antimicrobial Activity : This compound exhibits significant antibacterial properties against various Gram-positive bacteria. Its mechanism involves binding to the 50S ribosomal subunit, inhibiting protein synthesis by preventing the formation of the initiation complex.
- Cytotoxicity : Some derivatives of oxazolidinones have shown cytotoxic effects against cancer cell lines. Studies indicate that modifications to the oxazolidinone structure can enhance cytotoxicity against specific tumor types.
The primary mechanism by which this compound exerts its antibacterial effects is through inhibition of protein synthesis. It binds to the peptidyl transferase center of the 50S ribosomal subunit. This binding prevents the formation of the functional ribosome complex necessary for translating mRNA into proteins.
Table 1: Antimicrobial Activity Against Common Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 7.4 - 119 μg/mL | |
| Streptococcus pneumoniae | Varies based on derivative | |
| Enterococcus faecium | Effective at low concentrations |
Case Studies
Several studies have evaluated the biological activity of various derivatives of oxazolidinones:
- Antibacterial Efficacy : A study reported that specific derivatives of oxazolidinones demonstrated enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA). The derivatives exhibited MIC values significantly lower than those of traditional antibiotics like chloramphenicol .
- Cytotoxic Studies : Research on modified oxazolidinones has revealed promising results in cytotoxicity assays against cancer cell lines such as MCF-7 (breast adenocarcinoma). Compounds were tested for their IC50 values, with some derivatives showing lower IC50 values than doxorubicin, a standard chemotherapy agent .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the oxazolidinone ring can significantly influence both antimicrobial and cytotoxic activities. For instance:
特性
CAS番号 |
89533-03-9 |
|---|---|
分子式 |
C6H8N2O4 |
分子量 |
172.14 g/mol |
IUPAC名 |
3-(2-oxo-1,3-oxazolidin-3-yl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C6H8N2O4/c9-5-7(1-3-11-5)8-2-4-12-6(8)10/h1-4H2 |
InChIキー |
HTTOAZGYFLWWHP-UHFFFAOYSA-N |
正規SMILES |
C1COC(=O)N1N2CCOC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















